Cas no 676491-02-4 (methyl[(1H-pyrazol-3-yl)methyl]amine)
methyl[(1H-pyrazol-3-yl)methyl]amine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-1-(1H-pyrazol-5-yl)methanamine
- Methyl-(2H-pyrazol-3-ylmethyl)-amine
- METHYL-(2H-PYRAZOL-3-YLMETHYL)AMINE,
- N-methyl-1H-Pyrazole-3-methanamine
- 3-methylaminomethyl-2h-pyrazole
- N-methyl-1-(1H-pyrazol-5-yl)methanamine(SALTDATA: 1.15C2H2O4)
- methyl[(1H-pyrazol-3-yl)methyl]amine
- methyl(1H-pyrazol-3-ylmethyl)amine
- AKOS000313700
- N-methyl-1-(1H-pyrazol-3-yl)methanamine
- AB27908
- A9058
- 676491-02-4
- methyl[(1H-pyrazol-5-yl)methyl]amine
- N-methyl(1H-pyrazol-5-yl)methanamine
- EN300-73333
- AKOS009854469
- SCHEMBL1764060
- F31265
- CS-0199922
- methyl-(1h-pyrazol-3-ylmethyl)-amine
- Z445185804
- AS-48470
- FT-0682453
- Methyl-(2H-pyrazol-3-ylmethyl)-amine, AldrichCPR
- DTXSID90599094
- J-523635
- N-methyl(1H-pyrazol-5-yl)methanamine;3-METHYLAMINOMETHYL-2H-PYRAZOLE
- DB-073910
- BBL040747
- 1H-Pyrazole-3-methanamine, N-methyl-
- ALBB-018712
- STK350995
- methyl(1H-pyrazol-5-ylmethyl)amine dihydrochloride
-
- MDL: MFCD11982856
- Inchi: 1S/C5H9N3/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3,(H,7,8)
- InChI Key: FAFFFBUYETUJAQ-UHFFFAOYSA-N
- SMILES: N(C)CC1=CC=NN1
Computed Properties
- Exact Mass: 111.08000
- Monoisotopic Mass: 111.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 64.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.7A^2
- XLogP3: -0.4
Experimental Properties
- Density: 1.083
- Boiling Point: 243.642°C at 760 mmHg
- Flash Point: 101.151°C
- Refractive Index: 1.534
- PSA: 40.71000
- LogP: 0.52000
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
methyl[(1H-pyrazol-3-yl)methyl]amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
methyl[(1H-pyrazol-3-yl)methyl]amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl[(1H-pyrazol-3-yl)methyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005757-250mg |
N-Methyl-1-(1H-pyrazol-5-yl)methanamine |
676491-02-4 | 95% | 250mg |
$215.60 | 2023-09-01 | |
| Alichem | A049005757-1g |
N-Methyl-1-(1H-pyrazol-5-yl)methanamine |
676491-02-4 | 95% | 1g |
$559.98 | 2023-09-01 | |
| AstaTech | 27042-0.25/G |
3-METHYLAMINOMETHYL-2H-PYRAZOLE |
676491-02-4 | 97% | 0.25g |
$149 | 2023-09-18 | |
| AstaTech | 27042-1/G |
3-METHYLAMINOMETHYL-2H-PYRAZOLE |
676491-02-4 | 97% | 1g |
$372 | 2023-09-18 | |
| AstaTech | 27042-5/G |
3-METHYLAMINOMETHYL-2H-PYRAZOLE |
676491-02-4 | 97% | 5g |
$1117 | 2023-09-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0130-1g |
Methyl-(2H-pyrazol-3-ylmethyl)-amine |
676491-02-4 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0130-5g |
Methyl-(2H-pyrazol-3-ylmethyl)-amine |
676491-02-4 | 96% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0130-500mg |
Methyl-(2H-pyrazol-3-ylmethyl)-amine |
676491-02-4 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1166-10g |
N-methyl-1H-Pyrazole-3-methanamine |
676491-02-4 | 97% | 10g |
$1170 | 2023-09-07 | |
| Chemenu | CM123589-1g |
N-methyl-1-(1H-pyrazol-5-yl)methanamine |
676491-02-4 | 95% | 1g |
$365 | 2021-08-05 |
methyl[(1H-pyrazol-3-yl)methyl]amine Suppliers
methyl[(1H-pyrazol-3-yl)methyl]amine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on methyl[(1H-pyrazol-3-yl)methyl]amine
Comprehensive Overview of Methyl[(1H-pyrazol-3-yl)methyl]amine (CAS No. 676491-02-4): Properties, Applications, and Industry Insights
Methyl[(1H-pyrazol-3-yl)methyl]amine (CAS No. 676491-02-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic amine derivative combines a pyrazole ring with a methylamine side chain, offering versatile reactivity for synthetic applications. Recent studies highlight its potential as a building block for bioactive molecules, particularly in developing kinase inhibitors and crop protection agents.
The compound's molecular structure (C5H9N3) features a 1H-pyrazol-3-yl core, which contributes to its hydrogen bonding capacity and metal coordination properties. These characteristics make it valuable for designing chelation therapies and catalytic systems. Analytical data shows a molecular weight of 111.15 g/mol, with typical purity grades exceeding 97% for research applications. Its amine functional group enables diverse derivatization pathways, a key reason for its growing use in combinatorial chemistry.
In pharmaceutical contexts, methyl[(1H-pyrazol-3-yl)methyl]amine serves as a precursor for small molecule drugs targeting inflammatory pathways. Patent literature reveals its incorporation into JAK-STAT inhibitors, with particular relevance to autoimmune disease research. The compound's bioisosteric properties allow it to mimic natural metabolites, enhancing drug bioavailability – a critical factor addressed in recent drug delivery optimization studies.
Agrochemical applications leverage the compound's systemic activity in plant protection formulations. Its pyrazole moiety demonstrates notable pest resistance management capabilities, especially against sucking insects. Regulatory-compliant synthesis methods have been developed to meet the increasing demand for environmentally sustainable crop solutions, aligning with global green chemistry initiatives.
From a commercial perspective, 676491-02-4 is available through specialty chemical suppliers with GMP-compliant manufacturing options. Market analysis indicates growing procurement by contract research organizations (CROs) engaged in fragment-based drug discovery. Storage recommendations typically specify argon atmosphere protection at 2-8°C to maintain stability, with technical data sheets emphasizing compatibility with common organic solvents.
Recent advancements in flow chemistry techniques have improved the compound's synthetic accessibility, reducing production costs by 30-40% compared to traditional batch methods. These process innovations support its emerging role in high-throughput screening platforms. Quality control protocols now incorporate HPLC-MS validation to ensure batch-to-batch consistency, particularly for preclinical development applications.
The compound's structure-activity relationship (SAR) profile continues to be explored through computational modeling. Molecular docking studies suggest favorable interactions with enzyme active sites, explaining its utility in designing allosteric modulators. These findings are driving innovation in personalized medicine approaches, where the scaffold shows promise for targeted therapies.
Environmental fate studies confirm methyl[(1H-pyrazol-3-yl)methyl]amine undergoes biodegradation within 28 days under standard OECD test conditions, addressing concerns about persistent organic pollutants. This ecological profile supports its selection for biocatalyst development projects aiming to reduce industrial carbon footprints.
Academic interest in CAS 676491-02-4 has surged, with over 25 peer-reviewed publications referencing the compound since 2020. Research highlights include its use in developing fluorescence probes for cellular imaging and as a ligand in coordination polymers with potential gas storage applications. These multidisciplinary applications demonstrate the compound's molecular versatility beyond traditional medicinal chemistry.
Supply chain specialists note increasing demand for custom synthesis services involving this intermediate, particularly for orphan drug development programs. Current market projections estimate 12-15% annual growth for pyrazole derivatives, with methyl[(1H-pyrazol-3-yl)methyl]amine positioned as a key growth driver due to its scalable production characteristics.
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